molecular formula C25H22O5P2 B11629355 (2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid

(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid

Cat. No.: B11629355
M. Wt: 464.4 g/mol
InChI Key: VEUUOOWBWUZRBN-UHFFFAOYSA-N
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Description

(2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID is a complex organophosphorus compound It features a phosphonic acid group bonded to a phenyl ring, which is further connected to a diphenylphosphoroso group through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID typically involves multiple steps. One common method starts with the preparation of the diphenylphosphoroso intermediate, which is then reacted with a phenylmethoxy derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in complex formation and catalysis .

Biology and Medicine

Its ability to interact with biological molecules makes it a candidate for drug design and delivery systems .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its phosphonic acid group provides strong adhesion properties, making it useful in surface treatments and protective coatings .

Mechanism of Action

The mechanism of action of (2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID involves its interaction with molecular targets through its phosphonic acid and diphenylphosphoroso groups. These interactions can lead to the formation of stable complexes with metal ions and other molecules, influencing various biochemical pathways and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include diphenylphosphine, triphenylphosphine, and other phosphonic acid derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity .

Uniqueness

What sets (2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID apart is its combination of a phosphonic acid group with a diphenylphosphoroso moiety, providing unique reactivity and binding properties. This makes it particularly valuable in applications requiring strong coordination and catalytic activity .

Properties

Molecular Formula

C25H22O5P2

Molecular Weight

464.4 g/mol

IUPAC Name

[2-[(2-diphenylphosphorylphenyl)methoxy]phenyl]phosphonic acid

InChI

InChI=1S/C25H22O5P2/c26-31(21-12-3-1-4-13-21,22-14-5-2-6-15-22)24-17-9-7-11-20(24)19-30-23-16-8-10-18-25(23)32(27,28)29/h1-18H,19H2,(H2,27,28,29)

InChI Key

VEUUOOWBWUZRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3COC4=CC=CC=C4P(=O)(O)O

Origin of Product

United States

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